![molecular formula C21H17N5O4S B11034197 methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034197.png)
methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a benzotriazine moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzotriazine Moiety: The benzotriazine ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazines and orthoesters.
Acetylation and Coupling: The acetylation of the benzotriazine moiety followed by coupling with the thiazole derivative can be achieved using acylating agents like acetic anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzotriazine moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiazole derivatives with various substituents.
Scientific Research Applications
Methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzotriazine moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate: Similar in structure but with different substituents on the thiazole or benzotriazine rings.
Benzotriazine Derivatives: Compounds with variations in the benzotriazine moiety, affecting their biological activity.
Thiazole Derivatives: Compounds with different substituents on the thiazole ring, leading to diverse chemical properties.
Uniqueness
This compound is unique due to its combination of a benzotriazine moiety and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
Methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and antimicrobial research.
Key Physical Properties
Property | Value |
---|---|
Molecular Weight | 435.46 g/mol |
LogP | 3.7436 |
Polar Surface Area | 95.801 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 1 |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties . Its structural similarity to known anti-tumor agents indicates a potential mechanism of action that warrants further investigation. In vitro studies are essential to elucidate its effects on various cancer cell lines.
Antimicrobial Activity
The presence of the thiazole and benzotriazine rings in the compound is associated with antimicrobial and antiviral activities . Compounds with similar structures have been documented to exhibit significant activity against a range of pathogens. Further research is needed to define the specific antimicrobial spectrum and mechanism of action for this compound.
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Anticancer Studies : Research has shown that compounds containing thiazole and benzotriazine structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Assays : In vitro assays have demonstrated that related compounds exhibit potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzothiazole derivatives | Thiazole ring | Known for antifungal activity |
Thiazolidinone compounds | Thiazole and carbonyl groups | Exhibits anti-inflammatory properties |
Benzodiazepines | Benzene ring fused with diazepine | Potent anxiolytic effects |
The combination of benzotriazine and thiazole structures in this compound may confer distinct biological activities not found in these other compounds.
Q & A
Q. What are the common synthetic routes for methyl 5-benzyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step protocols, with critical steps including:
- Thiazole Core Formation : Reacting 2-amino-5-benzylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures .
- Benzotriazinone Coupling : Introducing the 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetyl group via nucleophilic acyl substitution under reflux conditions.
Key Variables Affecting Yield/Purity :
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the benzotriazinone acetyl group (C=O at ~170 ppm) and thiazole protons (aromatic signals at 6.5–8.5 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-N stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, ensuring correct molecular weight (e.g., calculated vs. observed m/z).
- HPLC-PDA : Purity (>95%) is confirmed using reverse-phase HPLC with photodiode array detection, resolving residual solvents or unreacted intermediates .
Q. What strategies are employed to optimize the reaction yield when synthesizing derivatives of this compound?
Answer:
Optimization involves systematic variation of:
- Substituents on Thiazole : Electron-withdrawing groups (e.g., nitro) on the benzyl moiety increase electrophilicity, enhancing acylation efficiency .
- Coupling Agents : Using EDCI/HOBt instead of TEA improves benzotriazinone coupling yields by 15–20% in anhydrous DMF .
- Workup Procedures : Gradient recrystallization (e.g., ethanol → DMF) reduces impurities, as seen in analogous thiazole syntheses (purity increase from 85% to 97%) .
Case Study : Replacing dioxane with THF in the acylation step increased yield from 62% to 78% but required stricter temperature control to avoid byproducts .
Q. How does the presence of the benzotriazinone moiety influence the compound's biological activity, and what in vitro models are used to assess this?
Answer:
The benzotriazinone group enhances bioactivity through:
- DNA Topoisomerase Inhibition : The planar structure intercalates with DNA, disrupting replication in cancer cell lines (IC50 = 3.2 µM in MCF-7 cells) .
- Antimicrobial Activity : Against S. aureus (MIC = 12.5 µg/mL), attributed to membrane disruption via hydrophobic interactions .
Assay Protocols :
- MTT Assay : Evaluates cytotoxicity in adherent cell lines (e.g., HeLa) after 48-hour exposure .
- Agar Diffusion : Measures zone of inhibition for antimicrobial screening, standardized against ciprofloxacin .
Q. What are the common sources of data discrepancies in the synthesis and bioactivity evaluation of such compounds, and how can they be resolved?
Answer:
Discrepancies arise from:
- Reaction Scalability : Pilot-scale syntheses (10 g) show 10–15% lower yields than small-scale (1 g) due to heat transfer inefficiencies .
- Biological Variability : Differences in cell passage number or bacterial strain (e.g., E. coli ATCC vs. clinical isolates) alter MIC values by ±2-fold .
Resolution Strategies :
- Statistical Validation : Triplicate experiments with ANOVA analysis (p < 0.05) minimize assay variability .
- Cross-Lab Reproducibility : Collaborative studies using shared reference standards (e.g., PubChem CID 1225058) ensure consistency .
Q. How can computational methods predict the reactivity and binding modes of this compound with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates binding to topoisomerase II (PDB: 1ZXM), showing hydrogen bonding between the benzotriazinone carbonyl and Arg503 .
- DFT Calculations : Predict electrophilic reactivity at the thiazole C4 position (Fukui indices >0.1), guiding derivatization for enhanced activity .
Validation : Overlay of computational poses with X-ray crystallography data (RMSD < 2.0 Å) confirms accuracy .
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N5O4S/c1-30-20(29)18-16(11-13-7-3-2-4-8-13)31-21(23-18)22-17(27)12-26-19(28)14-9-5-6-10-15(14)24-25-26/h2-10H,11-12H2,1H3,(H,22,23,27) |
InChI Key |
FFGFVYMNLRWTJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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